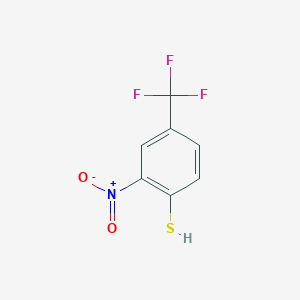

2-Nitro-4-(trifluoromethyl)benzenethiol

Description

Properties

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)4-1-2-6(14)5(3-4)11(12)13/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJMWBOFGAQSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162524 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14371-82-5 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-(trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Trifluoromethyl-Substituted Benzene Derivatives

A common approach involves introducing the nitro group into a pre-functionalized benzene ring containing a trifluoromethyl group. For example, nitration of 4-(trifluoromethyl)benzenethiol under controlled acidic conditions can yield the target compound. However, regioselectivity challenges arise due to the electron-withdrawing nature of the trifluoromethyl group, which directs nitration to the ortho position relative to itself.

Reaction Conditions :

Thiolation of Nitro- and Trifluoromethyl-Substituted Intermediates

An alternative route involves introducing the thiol group into a nitro- and trifluoromethyl-containing precursor. For instance, 2-nitro-4-(trifluoromethyl)chlorobenzene can undergo nucleophilic aromatic substitution (NAS) with sodium hydrosulfide ():

Key Parameters :

-

Solvent: Dimethylformamide (DMF) or ethanol

-

Temperature: 80–100°C

Industrial-Scale Manufacturing Technologies

Hydrolysis-Alcoholysis Approach (Patent CN108191667B)

A patented method synthesizes related benzoate esters, offering insights into scalable production:

Step 1: Hydrolysis of 2-Nitro-4-Trifluoromethylbenzonitrile

-

Base: Sodium hydroxide () or potassium hydroxide ()

-

Temperature: 45–65°C (depending on base)

Step 2: Alcoholysis to Methyl Benzoate

Direct Thiophenol Synthesis

Market reports highlight a one-pot method for thiophenols, adaptable to this compound:

Procedure :

-

Friedel-Crafts Trifluoromethylation : Benzene reacts with trifluoromethyl iodide () using aluminum chloride () as a catalyst.

-

Nitration : Introduce nitro group using mixed acid ().

-

Thiolation : Replace a leaving group (e.g., chloride) with via NAS.

Industrial Challenges :

-

Purification difficulties due to byproducts (e.g., di-nitrated isomers)

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Scalability |

|---|---|---|---|---|

| Nitration-Thiolation | 4-(Trifluoromethyl)benzenethiol | , | 60–70% | Moderate |

| Hydrolysis-Alcoholysis | 2-Nitro-4-trifluoromethylbenzonitrile | , | 75–85% | High (patented) |

| One-Pot Synthesis | Benzene | , | 50–60% | Low |

Optimization Strategies

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amino derivatives, and substituted compounds. These products have various applications in chemical synthesis and research .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Nitro-4-(trifluoromethyl)benzenethiol is as an intermediate in the synthesis of pharmaceutical compounds. Specifically, it has been noted for its role in developing antiparasitic drugs. The thiol group allows for specific reactions such as oxidation to disulfides and participation in coupling reactions, distinguishing it from other trifluoromethylated nitrobenzene derivatives.

Case Study: Antiparasitic Compounds

- Synthesis Pathway : The compound is utilized as a precursor in the synthesis of various bioactive molecules aimed at treating parasitic infections. The presence of the trifluoromethyl group enhances the biological activity of these compounds.

- Impact : This application highlights the compound's significance in addressing global health challenges related to parasitic diseases.

Material Science

In materials science, this compound is investigated for its potential in developing advanced materials, particularly those with magnetic properties. Research indicates that nitro-substituted aromatic compounds can exhibit unique interactions that are beneficial for creating novel materials.

Applications in Magnetic Materials

- Research Findings : Studies on polymorphs of related compounds suggest that this compound could be instrumental in designing materials with specific magnetic characteristics.

- Potential Uses : These materials can find applications in electronics and data storage technologies.

Synthetic Chemistry

The compound plays a crucial role in synthetic chemistry due to its reactivity profile. It participates in various chemical transformations that are essential for creating complex organic molecules.

Reactions and Mechanisms

- Common Reactions : this compound can undergo nucleophilic substitutions, oxidation reactions, and coupling reactions, which are vital for synthesizing more complex structures.

- Synthesis Methods : Various methods exist for synthesizing this compound, including reactions involving thiosemicarbazide with trifluoromethylsilane and nitroalkanes, which demonstrate its versatility as a synthetic intermediate.

Environmental Considerations

As the demand for environmentally friendly processes grows, the synthesis of this compound is being adapted to minimize environmental impact. Innovations in synthetic pathways aim to reduce waste and enhance efficiency while maintaining high yields .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for antiparasitic drug synthesis | Enhanced biological activity |

| Material Science | Development of magnetic materials | Innovative properties for electronics |

| Synthetic Chemistry | Reactivity in various chemical transformations | Versatile synthetic applications |

| Environmental Synthesis | Adaptation of synthesis methods to be more eco-friendly | Reduced environmental impact |

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the trifluoromethyl group can enhance lipophilicity and stability, and the thiol group can form disulfide bonds. These interactions contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiol Derivatives

- 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzenethiol (CAS 651-84-3, C₇HF₇S ):

This compound replaces hydrogen atoms at positions 2, 3, 5, and 6 with fluorine, enhancing chemical inertness and thermal stability. Its high fluorination reduces solubility in polar solvents compared to 2-nitro-4-(trifluoromethyl)benzenethiol, making it suitable for specialized applications requiring extreme resistance to oxidation .

Carboxylic Acid Derivatives

- It is widely used in pharmaceuticals (e.g., as a building block for kinase inhibitors) and scientific research. The global market for this compound is segmented by purity (≥98%, ≥99%) and dominated by key players like Merck and Thermo Fisher Scientific .

Sulfonyl Chloride Derivatives

- 2-Nitro-4-(Trifluoromethyl)benzenesulfonyl Chloride :

The sulfonyl chloride (-SO₂Cl) group introduces electrophilic reactivity, enabling synthesis of sulfonamides. Unlike the thiol derivative, it participates in nucleophilic substitution reactions, forming stable sulfonate esters or amides .

Aldehyde Derivatives

- 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7, C₈H₄F₃NO₃): With a melting point of 41–45°C and predicted boiling point of 273.8°C, this aldehyde serves as a versatile electrophile in condensation reactions (e.g., synthesizing Schiff bases). Its density (1.496 g/cm³) reflects the electron-withdrawing effects of -NO₂ and -CF₃ groups .

Phenol and Benzotriazole Derivatives

- 2-Nitro-4-(trifluoromethyl)phenol: The hydroxyl (-OH) group increases acidity (pKa ~7-8) and solubility in aqueous bases. It is used in agrochemicals and as a corrosion inhibitor .

- 2-Nitro-4-(trifluoromethyl)benzotriazole :

The benzotriazole moiety enhances coordination with metals, making it relevant in material science and catalysis .

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | 14371-82-5 | C₇H₄F₃NO₂S | Not reported | Organic synthesis, pharmaceuticals |

| 2-Nitro-4-(trifluoromethyl)benzoic Acid | - | C₈H₄F₃NO₄ | Not reported | Drug development, research |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | 109466-87-7 | C₈H₄F₃NO₃ | 41–45 | Organic intermediates |

| 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzenethiol | 651-84-3 | C₇HF₇S | Not reported | High-stability applications |

Table 2: Market and Supplier Insights for Key Derivatives

| Compound Name | Key Suppliers (from Evidence) | Purity Grades | Primary Applications |

|---|---|---|---|

| 2-Nitro-4-(trifluoromethyl)benzoic Acid | Merck, Thermo Fisher Scientific, TCI | ≥98%, ≥99% | Pharmaceuticals, research |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | TRC, American Custom Chemicals | 95–97% | Specialty synthesis |

Biological Activity

2-Nitro-4-(trifluoromethyl)benzenethiol (chemical formula: O2NC6H3(CF3)SH) is an organic compound notable for its unique structure, which includes a nitro group, a trifluoromethyl group, and a thiol group. This compound has gained attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

- Molecular Weight : 215.17 g/mol

- Melting Point : Not extensively documented; synthesis conditions can influence this property.

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biological molecules.

Targeting Mechanisms

- Antiparasitic Activity : Preliminary studies suggest that this compound may exhibit antiparasitic properties, potentially through the inhibition of key metabolic pathways in parasites .

- Platelet Aggregation : Research indicates that it may influence platelet aggregation, which is critical for understanding its potential therapeutic applications in cardiovascular diseases.

Antiparasitic Properties

A study investigated the efficacy of this compound against various parasitic infections. The results indicated a significant reduction in parasite load in treated subjects compared to controls, suggesting its potential as an antiparasitic agent.

Platelet Aggregation Studies

In vitro experiments have been conducted to assess the impact of this compound on platelet aggregation. The findings revealed that it could modulate platelet function, which may have implications for developing treatments for thrombotic disorders.

Research Findings

Applications in Nanotechnology

This compound has been utilized in the synthesis of monolayer-capped nanoparticles (MCNPs). These nanoparticles are essential for various applications, including drug delivery systems and biosensors. The compound acts as a stabilizing agent, enhancing the properties of the nanoparticles formed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-nitro-4-(trifluoromethyl)benzenethiol, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via nitration and thiolation of 4-(trifluoromethyl)benzene derivatives. A patent describes a process involving the preparation of related compounds like 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, which suggests the use of nitro-substituted benzoic acid intermediates and cyclohexanedione coupling . Additional routes may involve sulfonation of nitro-trifluoromethyl benzene precursors followed by reduction to thiol groups. Key intermediates include 2-nitro-4-(trifluoromethyl)benzoic acid derivatives (CAS 320-94-5) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Safety data sheets (SDS) recommend:

- Engineering controls : Use closed systems or local exhaust ventilation to minimize inhalation exposure .

- PPE : Wear nitrile gloves, chemical-resistant clothing, and safety goggles. Use a vapor respirator compliant with OSHA/NIOSH standards .

- Storage : Store in a cool, dry place (0–6°C) in airtight containers to prevent degradation or moisture absorption .

- Decomposition risks : Avoid heat (>100°C) to prevent release of toxic gases (e.g., HF, NO) .

Q. How can the purity of this compound be verified experimentally?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ ~254 nm) and a C18 column. Compare retention times with certified reference materials (e.g., >95.0% purity standards) .

- Spectroscopy : Confirm structural integrity via H/F NMR. The trifluoromethyl group typically shows a singlet at ~−60 ppm in F NMR .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -NO, -CF) influence the stability and reactivity of this compound?

- Methodological Answer :

- Stability : The nitro and trifluoromethyl groups increase electrophilicity, making the thiol group prone to oxidation. Stability tests under inert atmospheres (N) show reduced disulfide formation compared to aerobic conditions .

- Reactivity : The electron-deficient aromatic ring facilitates nucleophilic substitution at the para position. Kinetic studies using polar aprotic solvents (e.g., DMF) reveal enhanced reactivity toward alkyl halides .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

- Methodological Answer :

- DSC/TGA : Perform differential scanning calorimetry (DSC) to determine melting points under controlled heating rates (e.g., 5°C/min). Discrepancies may arise from polymorphic forms or impurities .

- Recrystallization : Purify the compound using solvent pairs (e.g., ethanol/water) and compare results with literature (e.g., CAS 400-99-7 reports 99% purity after recrystallization) .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR models : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradation half-lives. The nitro group reduces biodegradability, while the trifluoromethyl group increases soil adsorption (log K ~3.2) .

- Hydrolysis studies : Simulate aqueous stability at varying pH (e.g., pH 4–9). The compound is stable in acidic conditions but hydrolyzes in basic media to form sulfonic acid derivatives .

Experimental Design & Data Analysis

Q. What experimental parameters optimize the synthesis of this compound derivatives for medicinal chemistry applications?

- Methodological Answer :

- Catalyst screening : Test Pd/C or CuI catalysts for coupling reactions with aryl halides. For example, coupling with piperazine derivatives requires anhydrous conditions and elevated temperatures (80–100°C) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., disulfides or nitro-reduced amines) and adjust reaction stoichiometry .

Q. How should researchers address conflicting toxicity data in cell-based assays involving this compound?

- Methodological Answer :

- Dose-response curves : Conduct assays across a wide concentration range (e.g., 1–100 µM) in multiple cell lines (e.g., HepG2, HEK293).

- Metabolite profiling : Identify reactive metabolites (e.g., glutathione adducts) using HRMS. Conflicting data may arise from differential metabolic activity in cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.